molecular formula C20H21BrOP+ B12060929 2-hydroxyethyl(triphenyl)phosphanium;hydrobromide

2-hydroxyethyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12060929
M. Wt: 388.3 g/mol
InChI Key: QZJOQNHOOVSESC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with ethylene oxide in the presence of hydrobromic acid. The reaction proceeds as follows:

Ph3P+CH2CH2O+HBrPh3PCH2CH2OH+Br\text{Ph}_3\text{P} + \text{CH}_2\text{CH}_2\text{O} + \text{HBr} \rightarrow \text{Ph}_3\text{PCH}_2\text{CH}_2\text{OH}^+\text{Br}^- Ph3​P+CH2​CH2​O+HBr→Ph3​PCH2​CH2​OH+Br−

The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the product through recrystallization and drying to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate biochemical pathways by acting as a ligand or inhibitor, thereby influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide is unique due to its hydroxyl functional group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .

Properties

Molecular Formula

C20H21BrOP+

Molecular Weight

388.3 g/mol

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;

InChI Key

QZJOQNHOOVSESC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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